molecular formula C22H29NO4 B14410591 Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- CAS No. 85078-22-4

Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)-

Katalognummer: B14410591
CAS-Nummer: 85078-22-4
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: MSUZKPKAKNZXSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a butyl group and a nitrobutyl group, which is further substituted with an ethoxyphenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- typically involves multi-step organic reactions. One common method includes the nitration of 1-butyl-4-(4-ethoxyphenyl)benzene, followed by the introduction of the nitrobutyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent steps may involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the involvement of hazardous chemicals and the potential for exothermic reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides and other oxidized forms.

    Substitution: Halogenated derivatives, further functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways, leading to potential therapeutic effects or industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 1-butyl-4-(4-ethoxyphenyl)benzene
  • Benzene, 1-butyl-4-(2-nitrobutyl)benzene
  • Benzene, 1-butyl-4-(4-ethoxyphenyl)ethynylbenzene

Uniqueness

Benzene, 1-butyl-4-(1-(4-ethoxyphenyl)-2-nitrobutyl)- is unique due to the combination of its substituents, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

85078-22-4

Molekularformel

C22H29NO4

Molekulargewicht

371.5 g/mol

IUPAC-Name

1-[1-(4-butoxyphenyl)-2-nitrobutyl]-4-ethoxybenzene

InChI

InChI=1S/C22H29NO4/c1-4-7-16-27-20-14-10-18(11-15-20)22(21(5-2)23(24)25)17-8-12-19(13-9-17)26-6-3/h8-15,21-22H,4-7,16H2,1-3H3

InChI-Schlüssel

MSUZKPKAKNZXSR-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(CC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.